环戊-1-烯-1-基三氟甲磺酸酯

描述

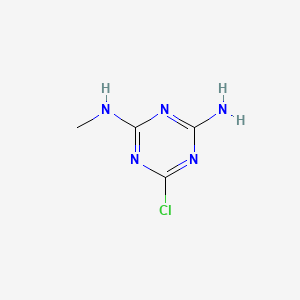

Cyclopent-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C6H7F3O3S . It has a molecular weight of 216.18 . This compound is used in various chemical reactions and is available from several suppliers .

Molecular Structure Analysis

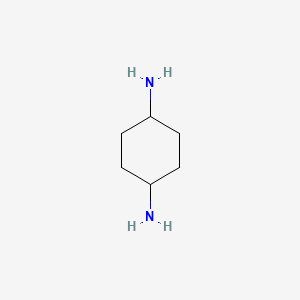

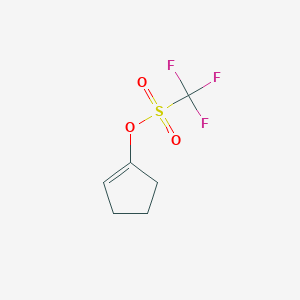

The molecular structure of Cyclopent-1-en-1-yl trifluoromethanesulfonate consists of a cyclopentene ring attached to a trifluoromethanesulfonate group . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

Cyclopent-1-en-1-yl trifluoromethanesulfonate is a liquid at room temperature . It has a molecular weight of 216.18 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学研究应用

不对称反应中的催化

环戊-1-烯-1-基三氟甲磺酸酯在催化不对称反应中至关重要。一项研究证明了它在不对称 Diels-Alder 反应中的作用,该反应由手性三氟甲磺酸镱催化,导致高产率和优异的对映体过量 (小林、八千谷、石谷和荒木,1993)。

多环体系的合成

该化合物有助于多环体系的合成。研究表明,它在催化均烯基磺酰胺的 5-内环化反应中有效,从而产生吡咯烷和均环哌啶 (哈斯金斯和奈特,2002)。

环化和开环反应

它用于环化和开环反应。一项研究表明,在超酸 TfOH 的促进下,乙烯基宝石二氯环丙烷与芳烃反应,生成芳基宝石二氯戊烯 (卡扎科娃、博戈马佐娃、雅科文科、兹洛茨基和瓦西里耶夫,2016)。

在有机合成中的应用

该化合物在有机合成中具有重要应用。例如,溴甲基环戊-1-烯基砜与丙二酸二甲酯和丙二腈钠盐反应,生成迈克尔诱导的兰伯格-贝克伦德反应产物 (瓦辛、博卢舍娃和拉津,2012)。

结构和反应研究

对其结构和反应动力学的研究也很重要。一项研究调查了应变环状乙烯基三氟甲磺酸酯的溶剂分解,提供了对这种化合物在不同条件下的行为的见解 (哈纳克、本茨、马克尔和苏布拉马尼安,1978)。

安全和危害

作用机制

Target of Action

Cyclopent-1-en-1-yl trifluoromethanesulfonate is a formylating agent that reacts with both electrophilic and nucleophilic groups . The primary targets of this compound are therefore molecules with electrophilic or nucleophilic sites, which are prevalent in many biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as formylation. In this process, a formyl group (-CHO) from the compound is transferred to the target molecule. This can result in significant changes to the target molecule’s structure and function, potentially altering its reactivity, binding affinity, or other properties .

Biochemical Pathways

The exact biochemical pathways affected by Cyclopent-1-en-1-yl trifluoromethanesulfonate can vary widely depending on the specific targets involved. Given its role as a formylating agent, it could potentially influence a range of biochemical pathways, particularly those involving reactions with electrophilic or nucleophilic groups .

Result of Action

The molecular and cellular effects of Cyclopent-1-en-1-yl trifluoromethanesulfonate’s action depend on the specific targets and pathways involved. By adding a formyl group to target molecules, it can significantly alter their properties and behaviors, potentially leading to a wide range of downstream effects .

Action Environment

The action, efficacy, and stability of Cyclopent-1-en-1-yl trifluoromethanesulfonate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other reactive species, and the specific characteristics of the biological system in which it is used .

属性

IUPAC Name |

cyclopenten-1-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3S/c7-6(8,9)13(10,11)12-5-3-1-2-4-5/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAOHBCJARVREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472181 | |

| Record name | Trifluoro-methanesulfonic acid cyclopent-1-enyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopent-1-en-1-yl trifluoromethanesulfonate | |

CAS RN |

28075-49-2 | |

| Record name | Trifluoro-methanesulfonic acid cyclopent-1-enyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)

![4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid](/img/structure/B3024904.png)

![(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3024905.png)